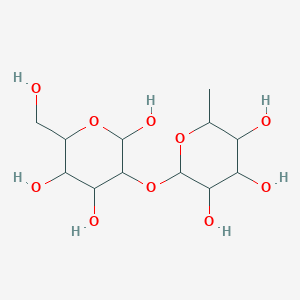

Disacárido del grupo sanguíneo H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is a disaccharide present in some flavonoids, notably found in species of Typha It is composed of two sugar molecules: α-L-rhamnopyranosyl and β-D-glucopyranose

Aplicaciones Científicas De Investigación

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol has several scientific research applications:

Chemistry: It is used in the synthesis of various glycosides and as a building block for more complex molecules.

Biology: 2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol-containing compounds are studied for their biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing into the potential therapeutic effects of neohesperidose derivatives, particularly in treating diseases like cancer and diabetes.

Industry: It is used in the production of artificial sweeteners and other food additives

Análisis Bioquímico

Biochemical Properties

Blood Group H disaccharide plays a crucial role in the biosynthesis of human ABO(H) blood group antigens . The human ABO(H) blood group antigens are produced by specific glycosyltransferase enzymes. An N-acetylgalactosaminyltransferase (GTA) uses a UDP-GalNAc donor to convert the Blood Group H disaccharide acceptor to the A antigen, whereas a galactosyltransferase (GTB) uses a UDP-galactose donor to convert the Blood Group H disaccharide acceptor to the B antigen .

Cellular Effects

It is known that the compound plays a crucial role in the biosynthesis of human ABO(H) blood group antigens, which are present on the surface of red blood cells and other cells .

Molecular Mechanism

The molecular mechanism of Blood Group H disaccharide involves its interaction with specific glycosyltransferase enzymes. The enzymes GTA and GTB use UDP-GalNAc and UDP-galactose donors, respectively, to convert the Blood Group H disaccharide acceptor to the A and B antigens .

Temporal Effects in Laboratory Settings

It is known that the compound is used as a biochemical reagent in life science related research .

Metabolic Pathways

The metabolic pathways involving Blood Group H disaccharide are related to the biosynthesis of human ABO(H) blood group antigens . The compound is converted to the A and B antigens by the enzymes GTA and GTB, respectively .

Métodos De Preparación

The synthesis of neohesperidose involves several steps. One common method includes the glycosylation of glucose with rhamnose. This process can be catalyzed by enzymes or chemical catalysts under specific conditions. Industrial production methods often involve the extraction of neohesperidose from natural sources such as citrus fruits, where it is found in glycosidic forms .

Análisis De Reacciones Químicas

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including:

Oxidation: 2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol can be oxidized to form corresponding acids.

Reduction: It can be reduced to form alcohols.

Substitution: Various substitution reactions can occur, especially at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Mecanismo De Acción

The mechanism of action of neohesperidose involves its interaction with various molecular targets and pathways. For instance, neohesperidose-containing compounds can modulate signaling pathways such as Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB. These interactions can lead to various pharmacological effects, including anti-inflammatory and antioxidant activities .

Comparación Con Compuestos Similares

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is unique compared to other similar compounds due to its specific sugar composition and the types of glycosidic bonds it forms. Similar compounds include:

- Cyanidin-3-neohesperidoside

- Delphinidin-3-neohesperidoside

- Rhoifolin (apigenin 7-O-neohesperidoside)

- Myricetin-3-O-neohesperidoside

- Neohesperidin (hesperetin 7-O-neohesperidoside)

- Neoeriocitrin (eriodictyol 7-O-neohesperidoside)

These compounds share structural similarities but differ in their specific biological activities and applications.

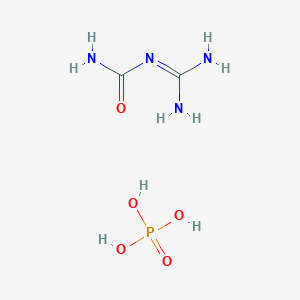

Propiedades

Número CAS |

16741-18-7 |

|---|---|

Fórmula molecular |

C12H22O10 |

Peso molecular |

326.30 g/mol |

Nombre IUPAC |

(2S,3S,4R,5S,6S)-2-methyl-6-[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11+,12-/m0/s1 |

Clave InChI |

VSRVRBXGIRFARR-URMRTOKHSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |

melting_point |

191-192°C |

| 17074-02-1 | |

Descripción física |

Solid |

Sinónimos |

BLOOD GROUP H DISACCHARIDE [FUC-ALPHA1-2)GAL] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)

![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)

![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)